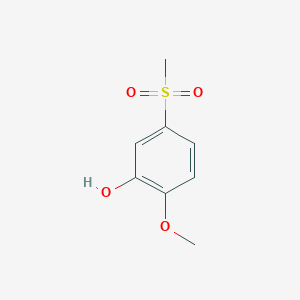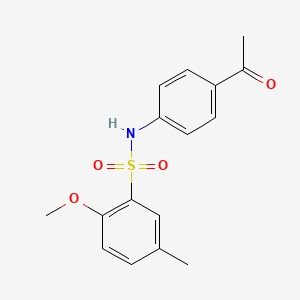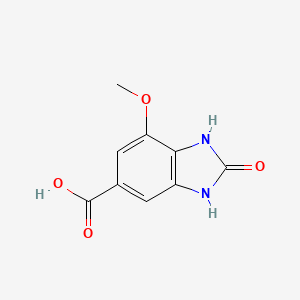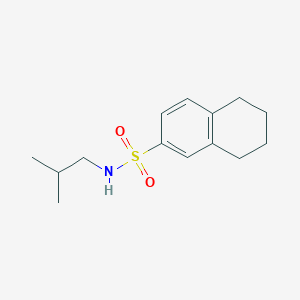
5-Methanesulfonyl-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methanesulfonyl-2-methoxyphenol, also known as mesurol, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. Mesurol is commonly used as a pesticide, but its applications in scientific research have gained significant attention in recent years.
Mechanism of Action
Mesurol inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. The accumulation of acetylcholine leads to overstimulation of the nervous system, which can result in paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methanesulfonyl-2-methoxyphenol are primarily related to its inhibition of acetylcholinesterase. Inhibition of acetylcholinesterase can result in the accumulation of acetylcholine, which can lead to overstimulation of the nervous system. This can result in symptoms such as tremors, convulsions, and paralysis. Mesurol has also been shown to have effects on the immune system, with studies showing that it can modulate the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Mesurol has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool in the study of the nervous system. It is also relatively easy to synthesize and purify. However, 5-Methanesulfonyl-2-methoxyphenol has several limitations. It is toxic to humans and animals, which requires careful handling and disposal. It is also relatively unstable, which can lead to degradation over time.
Future Directions
There are several future directions for the use of 5-Methanesulfonyl-2-methoxyphenol in scientific research. One area of interest is the study of the effects of this compound on the immune system. There is evidence to suggest that this compound can modulate the production of cytokines and chemokines, which could have implications for the treatment of inflammatory diseases. Another area of interest is the development of new insecticides based on the structure of this compound. The use of this compound as a starting point for the development of new insecticides could lead to the discovery of compounds with improved efficacy and safety profiles. Finally, there is potential for the use of this compound in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of acetylcholinesterase is a common target for drugs used to treat these diseases, and this compound could be a valuable tool in the development of new treatments.
Synthesis Methods
The synthesis of 5-Methanesulfonyl-2-methoxyphenol involves the reaction of 2-methoxyphenol with methane sulfonyl chloride in the presence of a base. The reaction results in the formation of this compound as a white crystalline powder. The purity of this compound can be improved through recrystallization.
Scientific Research Applications
Mesurol has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes 5-Methanesulfonyl-2-methoxyphenol a valuable tool in the study of the nervous system and the effects of acetylcholine on behavior and cognition. Mesurol has also been used in the study of insecticide resistance in insects.
Properties
IUPAC Name |
2-methoxy-5-methylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHNMTOCCPQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)





![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)



